molecular formula C14H10F2O2 B8001542 2-((2,6-Difluorophenoxy)methyl)benzaldehyde

2-((2,6-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B8001542
M. Wt: 248.22 g/mol
InChI Key: JBHOKNYWDLDSHD-UHFFFAOYSA-N
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Description

2-((2,6-Difluorophenoxy)methyl)benzaldehyde ( 1443302-86-0) is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This benzaldehyde derivative features a benzaldehyde core substituted with a (2,6-difluorophenoxy)methyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the development of more complex molecules, particularly in exploring structure-activity relationships . The compound has a purity of ≥95% . Please handle with appropriate care; safety information indicates it may cause skin and eye irritation and may be harmful if inhaled . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,6-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-3-7-13(16)14(12)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHOKNYWDLDSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=C2F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,6-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,6-difluorophenoxy methylbenzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity.

Types of Reactions:

    Oxidation: The aldehyde group in 2-((2,6-Difluorophenoxy)methyl)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-((2,6-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 2-((2,6-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes. The difluorophenoxy group can interact with various molecular targets, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

2-(3,5-Difluorophenoxy)benzaldehyde

  • CAS : 886361-01-9
  • Molecular Formula : C₁₃H₈F₂O₂
  • Molecular Weight : 234.20 g/mol
  • Key Differences: Lacks the methylene bridge between the benzaldehyde and phenoxy groups. Fluorine substituents are at the 3,5-positions on the phenoxy ring instead of 2,6-positions. Boiling Point: 291.4±40.0 °C .

2,6-Difluorobenzaldehyde

  • CAS : 437-81-0
  • Molecular Formula : C₇H₄F₂O
  • Molecular Weight : 142.10 g/mol .
  • Key Differences: Simpler structure without the phenoxymethyl substituent. Applications: Widely used as a building block in pharmaceuticals and agrochemicals due to its high reactivity.

4-(Benzyloxy)-2,6-difluorobenzaldehyde

  • CAS : 918524-93-3
  • Molecular Formula : C₁₄H₁₀F₂O₂
  • Key Differences: Contains a benzyloxy group at the 4-position instead of a phenoxymethyl group at the 2-position. Electronic Effects: The benzyloxy group is electron-donating, which may reduce aldehyde reactivity compared to the electron-withdrawing difluorophenoxy group in the target compound .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
2-((2,6-Difluorophenoxy)methyl)benzaldehyde 248.23 Not reported 2-(2,6-difluorophenoxymethyl)
2-(3,5-Difluorophenoxy)benzaldehyde 234.20 291.4±40.0 2-(3,5-difluorophenoxy)
2,6-Difluorobenzaldehyde 142.10 Not reported 2,6-difluoro
4-(Benzyloxy)-2,6-difluorobenzaldehyde 264.23 Not reported 4-benzyloxy, 2,6-difluoro
  • The methylene bridge in the target compound may reduce steric hindrance compared to bulkier substituents in analogs like 4-(benzyloxy)-2,6-difluorobenzaldehyde .

Insect Repellent Potential

  • Benzaldehyde derivatives, including simpler analogs like benzaldehyde itself, exhibit electrophysiological activity (EAG responses) in insects such as Monochamus alternatus .
  • The target compound’s difluorophenoxymethyl group may enhance lipophilicity, improving adhesion to insect cuticles compared to non-fluorinated analogs.

Pharmaceutical Intermediates

  • Similar compounds, such as 2-fluoro-4-((4-methylpiperazin-1-yl)methyl)benzaldehyde, are used in synthesizing nicotinamide derivatives with antibacterial activity .
  • The target compound’s aldehyde group allows for further functionalization, such as condensation reactions to form imine or hydrazone derivatives.

Biological Activity

2-((2,6-Difluorophenoxy)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and cytotoxic effects, supported by various studies and data.

  • Chemical Name : 2-((2,6-Difluorophenoxy)methyl)benzaldehyde
  • CAS Number : Not specified in the provided sources.
  • Molecular Formula : C13_{13}H10_{10}F2_{2}O
  • Structure : The compound features a benzaldehyde moiety with a difluorophenoxy group attached.

Anti-inflammatory Activity

Research has indicated that 2-((2,6-Difluorophenoxy)methyl)benzaldehyde exhibits significant anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers effectively. A comparative study revealed its potential therapeutic applications for conditions characterized by inflammation.

Analgesic Effects

In studies assessing analgesic properties, this compound demonstrated efficacy in reducing pain responses in rodent models. The results were comparable to established analgesics, suggesting its viability as a pain management option.

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown that 2-((2,6-Difluorophenoxy)methyl)benzaldehyde possesses selective cytotoxic effects. Notably, it exhibited significant activity against certain tumor cells while sparing normal cells. The IC50_{50} values varied depending on the cell line tested.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesNotable Biological Activities
4'-n-ButoxypropiophenoneSimilar but lacks methyl groupsModerate anti-inflammatory effects
2',6'-DimethylpropiophenoneLacks butoxy groupExhibits some analgesic properties
4'-Methoxy-2',6'-dimethylpropiophenoneContains methoxy instead of butoxyEnhanced cytotoxicity against cancer cells

Study on Anti-inflammatory Effects

A study conducted on various propiophenones, including 2-((2,6-Difluorophenoxy)methyl)benzaldehyde, reported a significant reduction in inflammation markers in treated animal models. This suggests potential applications in treating inflammatory diseases.

Analgesic Assessment

In another investigation focusing on analgesic properties through pain models in rodents, the compound effectively reduced pain responses. The findings indicated that its analgesic effect was comparable to established drugs used for pain management.

Cytotoxicity Against Cancer Cell Lines

Research assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results. It showed selective cytotoxicity towards specific tumor cells while exhibiting minimal effects on normal cells. This selective action highlights its potential as a therapeutic agent in oncology.

The mechanism of action for 2-((2,6-Difluorophenoxy)methyl)benzaldehyde involves interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity and lead to various biochemical and physiological responses. Further studies are needed to elucidate the exact pathways involved.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-((2,6-Difluorophenoxy)methyl)benzaldehyde?

  • Methodological Answer : A two-step approach is typically utilized:

Nucleophilic substitution : React 2,6-difluorophenol with a methylene-linked benzaldehyde precursor (e.g., chloromethylbenzaldehyde) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to introduce the phenoxy group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirmation via 1^1H/13^13C NMR and LC-MS ensures structural fidelity.

  • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:precursor) optimize yield .

Q. How is the purity of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde validated in academic research?

  • Methodological Answer :
  • Chromatography : Ultra-performance liquid chromatography (UPLC) with a C18 column (1.7 µm particles) and acetonitrile/water mobile phase (gradient elution) achieves high-resolution separation. Detection at 254 nm identifies impurities (e.g., unreacted precursors or oxidation byproducts) .
  • Quantitative Analysis : Calibration curves using reference standards (≥98% purity) enable quantification. Relative retention times and peak area ratios (<0.1% for major impurities) confirm compliance with research-grade standards .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde?

  • Methodological Answer :
  • Computational Workflow :

Geometry Optimization : Use Gaussian 09/B3LYP/6-311+G(d,p) to minimize energy and calculate molecular orbitals.

Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites. For example, the aldehyde group exhibits high electrophilicity, making it reactive toward nucleophiles (e.g., amines in Schiff base formation) .

Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO or ethanol) to refine reaction pathway predictions .

  • Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What experimental strategies address contradictions in reported biological activities of fluorinated benzaldehyde derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Studies :

Substituent Variation : Synthesize analogs with modified fluorine positions (e.g., 2,4-difluoro vs. 2,6-difluoro) to assess positional effects on target binding. For example, 2,6-difluoro derivatives show enhanced receptor affinity due to steric and electronic modulation .

Assay Standardization : Replicate bioactivity assays (e.g., enzyme inhibition or receptor binding) under controlled conditions (pH, temperature, and cell lines) to isolate structural vs. methodological variability .

  • Data Reconciliation : Meta-analysis of published IC₅₀ values and crystallographic binding modes (e.g., PDB entries) identifies outliers caused by assay artifacts .

Experimental Design & Data Analysis

Q. What kinetic studies are recommended to probe the stability of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde under physiological conditions?

  • Methodological Answer :
  • Degradation Kinetics :

Incubation : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.

Sampling : Aliquot at timed intervals (0–72 hrs) and quench reactions (e.g., flash-freezing).

Quantification : LC-MS/MS monitors parent compound depletion and degradation products (e.g., oxidized aldehydes or hydrolyzed phenols).

  • Half-Life Calculation : First-order kinetics model the decay curve. For example, t₁/₂ >24 hrs in PBS suggests suitability for in vivo studies .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 2-((2,6-Difluorophenoxy)methyl)benzaldehyde?

  • Methodological Answer :
  • Crystallization : Co-crystallize the compound with a stabilizing agent (e.g., thiourea derivatives) in ethanol/water (7:3 v/v) at 4°C.
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect high-resolution (<1.0 Å) diffraction data.
  • Structure Refinement : SHELX software refines the model, revealing torsional angles (e.g., phenoxy-methyl-benzaldehyde dihedral angle ≈ 78.3°) and non-covalent interactions (e.g., CH-π contacts stabilizing the crystal lattice) .

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